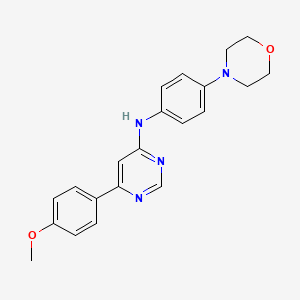

6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-26-19-8-2-16(3-9-19)20-14-21(23-15-22-20)24-17-4-6-18(7-5-17)25-10-12-27-13-11-25/h2-9,14-15H,10-13H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZSAWNOWGRWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 4-methoxyphenylpyrimidine: The reaction begins with the condensation of 4-methoxybenzaldehyde with guanidine to form 4-methoxyphenylpyrimidine.

Nitration and Reduction: The 4-methoxyphenylpyrimidine undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine group.

Coupling with 4-morpholinophenylamine: The final step involves coupling the intermediate with 4-morpholinophenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can be performed using sodium borohydride.

- Substitution : Nucleophilic aromatic substitution can replace the methoxy group with other nucleophiles.

Biology

This compound has been investigated for its potential biological activities, including:

- Antiviral Activity : Research indicates that similar pyrimidine derivatives can inhibit viral replication in various cell lines, suggesting applications in antiviral drug development.

- Anticancer Properties : Studies show that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : It has demonstrated the ability to inhibit specific enzymes crucial for disease progression.

Case Studies and Research Findings

- Antiviral Activity Study : A study published in MDPI highlighted the effectiveness of pyrimidine derivatives against viral infections, establishing a correlation between structural modifications and enhanced antiviral potency.

- Anticancer Mechanisms : Research focused on anticancer activity revealed that these compounds effectively target and inhibit pathways related to tumor growth and metastasis.

- Enzyme Inhibition Research : A comprehensive review on Mur inhibitors detailed how pyrimidine derivatives could serve as effective inhibitors for bacterial enzymes, suggesting their potential role in antibiotic development.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Activity Trends: The 4-methoxyphenyl group (common in Ev3, Ev16, and the target) correlates with microtubule disruption (Ev1, Ev3) and apoptosis induction (Ev16). Morpholinophenyl substituents (Ev6, target) enhance antibacterial activity against V. cholerae .

Morpholinophenyl-Containing Pyrimidines

Methoxyphenyl-Substituted Heterocycles

Mechanistic Insights

- Anticancer Activity: Pyrrolo[2,3-d]pyrimidin-4-amine derivatives (Ev1) with 4-MeOPh groups inhibit tubulin polymerization (GI₅₀: 10–50 nM) and overcome P-glycoprotein resistance . Quinazoline analog (Ev16) demonstrated blood-brain barrier penetration and efficacy in xenograft models .

- Antimicrobial Activity: Morpholinophenyl-pyrimidines (Ev6) and thieno-pyrimidines (Ev3) highlight the role of electron-rich substituents in disrupting bacterial membranes or enzymes.

Structure-Activity Relationship (SAR) Analysis

- Position 6 :

- Position 4: Morpholinophenyl (target, Ev6) improves antibacterial activity via solubility and target affinity . Trimethoxyphenyl (Ev3) increases microtubule destabilization but may reduce selectivity .

Biological Activity

6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its structure features a pyrimidine ring substituted with a 4-methoxyphenyl group and a 4-morpholinophenyl group, which contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine is , with a molecular weight of 362.4 g/mol. The compound's structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₄O₂ |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 1203057-47-9 |

The biological activity of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets, acting as an enzyme inhibitor or receptor modulator. The presence of the morpholine ring is believed to enhance its solubility and bioavailability, facilitating its interaction with biological systems.

Antiviral Activity

Recent studies have indicated that compounds similar to 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine exhibit significant antiviral properties. For instance, research has shown that pyrimidine derivatives can effectively inhibit viral replication in various cell lines, suggesting potential applications in antiviral drug development .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit certain kinases that are overexpressed in various cancers, thereby reducing tumor growth .

Enzyme Inhibition

6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine has demonstrated the ability to inhibit specific enzymes that play crucial roles in disease progression. For instance, its structural analogs have been shown to inhibit Mur enzymes involved in bacterial cell wall synthesis, which could be beneficial in developing new antibacterial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antiviral Activity Study : A study published in MDPI highlighted the effectiveness of pyrimidine derivatives against viral infections, establishing a correlation between structural modifications and enhanced antiviral potency .

- Anticancer Mechanisms : Research focused on the anticancer activity of similar compounds revealed that they could effectively target and inhibit pathways related to tumor growth and metastasis .

- Enzyme Inhibition Research : A comprehensive review on Mur inhibitors detailed how pyrimidine derivatives could serve as effective inhibitors for bacterial enzymes, suggesting their potential role in antibiotic development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-(4-methoxyphenyl)-N-(4-piperidinophenyl)pyrimidin-4-amine | Piperidine instead of morpholine | Anticancer activity |

| 6-(4-methoxyphenyl)-N-(4-pyrrolidinophenyl)pyrimidin-4-amine | Pyrrolidine instead of morpholine | Antiviral activity |

The distinct morpholine ring in 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine may impart unique physicochemical properties compared to its analogs, influencing its biological interactions.

Q & A

Q. Basic

- ¹H/¹³C NMR : Aromatic protons (δ 7.30–8.03 ppm) confirm substituents on the pyrimidine ring. The NH₂ group (δ 5.23–5.29 ppm, singlet) and morpholine protons (δ 3.33–3.88 ppm, triplet) are diagnostic .

- IR spectroscopy : Bands at 3355–3459 cm⁻¹ (N–H stretching) and 1599–1661 cm⁻¹ (C=N/C=C) validate the pyrimidine core .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 318–470) confirm the molecular formula .

How can crystallographic data resolve discrepancies in molecular conformation between polymorphs?

Advanced

X-ray crystallography reveals:

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5, 2.982 Å) stabilize the pyrimidine core. Variations in bond lengths (e.g., 2.940–3.708 Å between polymorphs) explain conformational flexibility .

- Dihedral angles : Differences in aryl ring orientations (e.g., 11.3° vs. 70.1° between pyrimidine and substituents) highlight packing interactions .

- π–π stacking : Centroid distances (e.g., 3.708 Å) between aromatic rings indicate weak interactions influencing crystal stability .

Contradictions in literature data (e.g., bond angles, space groups) are resolved by refining unit cell parameters and comparing thermal ellipsoid models .

What methodologies are used to study the compound’s mechanism of action in biological systems?

Q. Basic

- Enzyme inhibition assays : Competitive binding studies (e.g., CDK inhibition via ATP-binding site competition) using fluorescence polarization or radiometric assays .

- Microbial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate antimicrobial activity .

How can researchers address conflicting reports on the compound’s biological efficacy?

Q. Advanced

- Dose-response analysis : Replicate studies with standardized protocols (e.g., fixed inoculum size, 24-h incubation) to minimize variability .

- Structural-activity relationships (SAR) : Compare substituent effects (e.g., morpholine vs. piperazine groups) on target binding using molecular docking (e.g., AutoDock Vina) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) and isolate confounding variables (e.g., solvent effects in in vitro assays) .

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Continuous flow reactors : Improve heat/mass transfer during chalcone synthesis, reducing reaction time from hours to minutes .

- High-throughput screening : Optimize catalysts (e.g., K₂CO₃ vs. LiOH) and solvent systems (ethanol/water mixtures) via parallel experimentation .

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate purification (e.g., simulated moving bed chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.